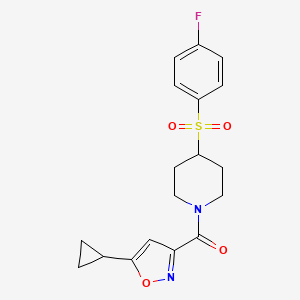

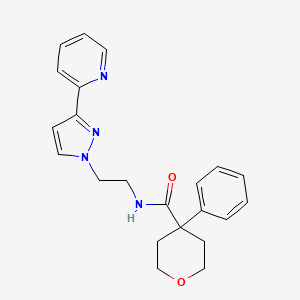

(5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that likely contains a cyclopropyl group, an isoxazole ring, a fluorophenyl group, a sulfonyl group, and a piperidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multi-step reactions. For example, a fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Aplicaciones Científicas De Investigación

RET Kinase Inhibition in Cancer Therapy

The compound has been identified as a specific RET kinase inhibitor . RET kinase mutations are implicated in various types of cancers, including thyroid and lung cancers. By inhibiting RET kinase, this compound could potentially be used to suppress the growth of cancer cells that have these mutations. It has shown effectiveness against both wild-type and mutant forms of RET kinase, suggesting its potential as a therapeutic agent in precision medicine for cancer treatment.

Metabolic Stability in Drug Development

The analogs of this compound exhibit high metabolic stability , which is a desirable property in drug development. Metabolic stability ensures that a drug remains active in the body for a sufficient duration to exert its therapeutic effects. This characteristic also reduces the frequency of dosing, improving patient compliance.

Selectivity and Potency in Pharmacology

In pharmacological studies, the compound’s analogs have demonstrated exceptional selectivity and potency . Selectivity ensures that the compound affects only the intended target without interfering with other biological pathways, reducing the risk of side effects. Potency refers to the compound’s ability to elicit a strong therapeutic response at low concentrations, which is beneficial for minimizing drug dosage and toxicity.

Anti-Cancer Activity

Pyrazole derivatives, which are structurally related to this compound, have been reported to exhibit anti-cancer activity against breast cancer cell lines . This suggests that the compound may also possess anti-cancer properties, potentially offering a new avenue for cancer treatment.

Molecular Docking Studies

Molecular docking studies have shown that fluorinated pyrazole compounds, similar to the one being analyzed, can bind to the human estrogen alpha receptor (ERα) with high affinity . This indicates that the compound could be explored for its role in hormone-related cancers , such as breast cancer, where ERα plays a significant role.

Role in Understanding RET Biology

Due to its kinase selectivity , the compound can be a valuable tool in research aimed at understanding the biology of RET kinase . It can help elucidate the role of RET in normal cellular functions and in the development of cancers, which can lead to the discovery of new therapeutic targets and strategies.

Propiedades

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c19-13-3-5-14(6-4-13)26(23,24)15-7-9-21(10-8-15)18(22)16-11-17(25-20-16)12-1-2-12/h3-6,11-12,15H,1-2,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERLVRQMYAXDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-1-azaspiro[4.4]nonane](/img/structure/B2875694.png)

![4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2875697.png)

![Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2875703.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)

![(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2875711.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2875713.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2875716.png)